molecular formula C15H15ClN2O4S B2706101 7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide CAS No. 2097941-01-8

7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide

Cat. No.: B2706101
CAS No.: 2097941-01-8
M. Wt: 354.81
InChI Key: LEENSFFHXQMPGY-XVNBXDOJSA-N
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Description

7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-methylquinoline and 7-chloro-4-hydroxyquinoline.

    Functional Group Introduction:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate can be investigated. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chloro and hydroxy groups can form hydrogen bonds or participate in other interactions, while the carboxamide group can enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative known for its antimalarial activity.

    Quinoline-3-carboxamide: A simpler analog with potential biological activities.

    8-Methylquinoline: The parent compound without additional functional groups.

Uniqueness

What sets 7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide apart is its combination of functional groups, which can lead to unique biological activities and chemical reactivity. The presence of the methanesulfonylprop-2-en-1-yl group, in particular, adds a level of complexity and potential for diverse interactions.

Properties

IUPAC Name

7-chloro-8-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-9-12(16)5-4-10-13(9)18-8-11(14(10)19)15(20)17-6-3-7-23(2,21)22/h3-5,7-8H,6H2,1-2H3,(H,17,20)(H,18,19)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEENSFFHXQMPGY-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NCC=CS(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NC/C=C/S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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